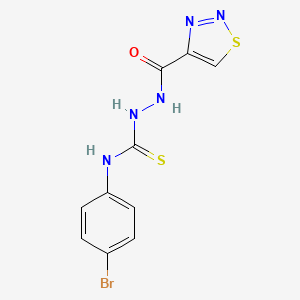

1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea

Description

1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea is a thiourea derivative featuring a 4-bromophenyl group and a thiadiazole-4-carbonylamino substituent. Thioureas are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound’s molecular formula is estimated as C₈H₆BrN₅OS₂, with a calculated molecular weight of 319.20 g/mol (derived from atomic weights).

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN5OS2/c11-6-1-3-7(4-2-6)12-10(18)15-14-9(17)8-5-19-16-13-8/h1-5H,(H,14,17)(H2,12,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFKZDFMONOSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CSN=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 4-amino-1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out in an appropriate solvent, such as dimethylformamide or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Thiourea Group Reactivity

The thiourea moiety (–NH–C(=S)–NH–) participates in nucleophilic and cyclization reactions:

-

Alkylation : Reacts with chloroacetyl chloride in the presence of sodium acetate to form 2-chloroacetamide derivatives , as observed in analogous thiadiazole-thiourea systems .

-

Cyclocondensation : Under acidic conditions, the thiourea group undergoes cyclization with carbonyl compounds (e.g., phthalic anhydride) to form 1,3-oxazepine derivatives .

Bromophenyl Substitution Reactions

The para-bromine on the phenyl ring enables cross-coupling reactions, though direct examples for this compound are not explicitly documented. Based on structurally similar systems :

-

Suzuki–Miyaura Coupling : Potential reaction with aryl boronic acids under palladium catalysis to form biaryl derivatives.

-

Nucleophilic Aromatic Substitution : Bromine displacement by strong nucleophiles (e.g., amines, alkoxides) under high temperatures .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic reactions:

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of the ring. Halogenation or nitration typically requires harsh conditions .

-

Nucleophilic Attack : Thiadiazole sulfur atoms react with alkyl halides to form sulfonium salts, enhancing solubility or bioactivity .

Acid/Base-Mediated Decomposition

Under strong acidic (HCl) or basic (NaOH) conditions, the thiourea bond hydrolyzes to release 4-bromophenylamine and thiadiazole-4-carboxylic acid derivatives (predicted via mechanistic analogy) .

Biological Activity-Driven Modifications

Structural analogs undergo functionalization to enhance pharmacological properties:

-

Piperazine Conjugation : Reacts with substituted piperazines via nucleophilic substitution, improving CNS permeability .

-

Schiff Base Formation : Condensation with aldehydes/ketones at the thiourea –NH group to form hydrazone derivatives .

Industrial-Scale Optimization

Industrial synthesis employs automated reactors to control parameters:

-

Temperature : 80–100°C for condensation.

-

Solvent Recovery : DMF or acetonitrile recycled via distillation.

-

Purity Standards : HPLC monitoring ensures >95% purity for pharmaceutical use .

This compound’s reactivity profile underscores its versatility as a scaffold for anticancer and anticonvulsant drug development . Further studies are needed to explore underutilized pathways like photocatalytic C–Br activation or enantioselective modifications.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Compounds containing thiadiazole rings have shown promising anticancer properties. Research indicates that derivatives of thiadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, suggesting that 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea could have similar effects due to structural analogies .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. In vitro studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

-

Antiviral Activity

- Thiourea derivatives have been explored as potential antiviral agents. The compound's structure suggests it could interfere with viral replication processes, similar to other thiourea compounds that have shown efficacy against herpes viruses . This opens avenues for research into its use in treating viral infections.

-

Neuroprotective Effects

- Emerging studies suggest that thiadiazole derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism is thought to involve modulation of oxidative stress and inflammatory pathways, which are critical in conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal detailed the synthesis and evaluation of various thiadiazole derivatives, including this compound. These compounds were tested against human cancer cell lines, revealing significant cytotoxicity, particularly in breast and colon cancer models .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of thiadiazole derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between the target compound and analogous thiourea derivatives:

Key Findings from Comparative Studies

Hydrogen-Bonding Capacity: The target compound’s thiadiazole ring provides multiple H-bond acceptors (N atoms) and donors (NH groups), enabling complex crystal packing and supramolecular interactions . The simpler 3-amino-1-(4-bromophenyl)thiourea () forms linear H-bond chains via thioamide NH groups, which are less versatile than the thiadiazole-containing analog .

Biological Activity: Thiadiazole derivatives are associated with enhanced antifungal activity due to their ability to disrupt fungal membrane proteins . The target compound’s thiadiazole moiety likely improves binding affinity compared to the perfluorophenyl or amino-substituted analogs.

Crystallographic Validation :

- Structural data for thiourea derivatives are often validated using tools like SHELXL (), ensuring accurate bond-length and angle measurements . The target compound’s complex substituents may necessitate advanced refinement protocols to resolve conformational flexibility.

Biological Activity

1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea is a compound that belongs to the thiourea and thiadiazole classes, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Thiourea Group : A functional group characterized by the presence of a carbonyl group (C=O) bonded to a sulfur atom (S).

- Bromophenyl Substituent : A phenyl ring substituted with a bromine atom, which may enhance biological activity through electronic effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that thiadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 mg/mL |

| Escherichia coli | 3.125 mg/mL |

| Candida albicans | 6.25 mg/mL |

These findings suggest that the compound could serve as a potential antimicrobial agent in clinical applications .

Anticancer Activity

The anticancer potential of thiourea derivatives, including the studied compound, has garnered attention due to their ability to inhibit cancer cell proliferation. The biological activity has been linked to the modulation of specific molecular pathways involved in cancer progression.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer (MCF-7) | 14 |

| Prostate Cancer (LNCaP) | 12 |

| Pancreatic Cancer (PANC-1) | 8 |

The compound's effectiveness against these cell lines indicates its potential as a therapeutic agent in cancer treatment .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 52 |

These values demonstrate the compound's potential as an antioxidant, contributing to its overall therapeutic profile .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : The thiadiazole ring and thiourea group may interact with bacterial enzymes or disrupt cell wall synthesis.

- Anticancer Mechanism : The compound potentially inhibits angiogenesis and alters signaling pathways critical for tumor growth.

- Antioxidant Mechanism : The electron-donating ability of the thiourea group allows it to neutralize free radicals effectively.

Case Studies

Recent studies have highlighted specific case reports on the efficacy of similar thiourea derivatives:

- Study on Anticancer Activity : A derivative with a similar structure demonstrated significant cytotoxicity against leukemia cell lines, with an IC50 value as low as 1.50 µM, indicating strong potential for further development .

- Antimicrobial Study : A comparative analysis showed that compounds with bromine substituents exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)-3-(thiadiazole-4-carbonylamino)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with 4-bromophenyl isothiocyanate and thiadiazole-4-carboxylic acid derivatives. Key steps include:

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the thiourea linkage.

Precursor Functionalization : Introduce the thiadiazole moiety via nucleophilic substitution or condensation reactions.

Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading to improve yields. Monitor intermediates via TLC or HPLC .

- Data Table : Hypothetical reaction optimization (example):

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | EDC/HOBt | 72 |

| THF | 60 | DCC | 58 |

Q. How should researchers characterize the structural features of this compound to confirm its identity?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., thiourea C=S bond length ~1.68 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for bromophenyl (δ 7.4–7.6 ppm) and thiadiazole protons (δ 8.2–8.5 ppm).

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 396.2).

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Dose-Response Curves : Validate IC₅₀ values using multiple replicates.

- Membrane Permeability : Assess via PAMPA assay to differentiate intrinsic activity vs. bioavailability limitations.

- Theoretical Frameworks : Link discrepancies to target protein conformational changes or off-target effects using molecular dynamics simulations .

Q. What advanced spectroscopic techniques are required to resolve ambiguities in the compound's tautomeric forms?

- Methodological Answer :

- Variable-Temperature NMR : Probe equilibrium between thione (C=S) and thiol (S-H) tautomers in DMSO-d₆.

- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur electronic environments (binding energy ~163–165 eV for C=S) .

Q. How can computational chemistry methods be integrated with experimental data to predict the compound's bioactive conformations?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and frontier molecular orbitals .

Q. What factorial design approaches are optimal for studying synergistic effects in multi-component reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.